molecular formula C10H10O B14668968 3-Methoxy-3-phenyl-1-propyne CAS No. 50874-13-0

3-Methoxy-3-phenyl-1-propyne

Cat. No.: B14668968
CAS No.: 50874-13-0
M. Wt: 146.19 g/mol
InChI Key: BUHKAOPBZBSTSX-UHFFFAOYSA-N
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Description

3-Methoxy-3-phenyl-1-propyne is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-3-phenyl-1-propyne can be synthesized through several methods. One common approach involves the reaction of 3-phenyl-1-propyne with methanol in the presence of a strong acid catalyst. This method typically requires controlled reaction conditions, including specific temperatures and pressures, to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that utilize efficient catalytic systems. These processes are designed to maximize yield while minimizing by-products and waste. The use of advanced reactors and continuous flow systems can further enhance the efficiency and scalability of production .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-phenyl-1-propyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of triazoles and other functionalized derivatives .

Scientific Research Applications

3-Methoxy-3-phenyl-1-propyne has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals, including fragrances and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-phenyl-1-propyne involves its interaction with specific molecular targets. The compound can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are highly exothermic and require specific catalysts to proceed efficiently . The molecular pathways involved in these reactions are of significant interest in both synthetic and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-3-phenyl-1-propyne is unique due to the presence of both a methoxy group and a phenyl group attached to the propyne backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

CAS No.

50874-13-0

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

1-methoxyprop-2-ynylbenzene

InChI

InChI=1S/C10H10O/c1-3-10(11-2)9-7-5-4-6-8-9/h1,4-8,10H,2H3

InChI Key

BUHKAOPBZBSTSX-UHFFFAOYSA-N

Canonical SMILES

COC(C#C)C1=CC=CC=C1

Origin of Product

United States

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